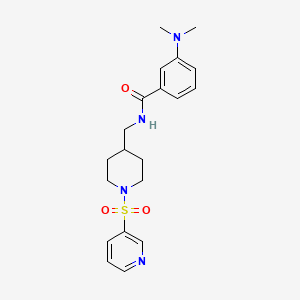

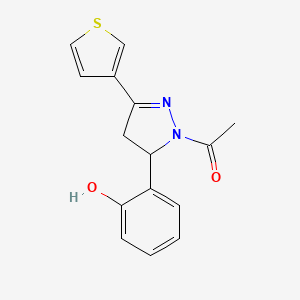

![molecular formula C22H19N3O2 B2642197 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-ethoxybenzamide CAS No. 313254-68-1](/img/structure/B2642197.png)

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-ethoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-ethoxybenzamide” is a compound that contains a benzimidazole function, along with a chalcone (or styryl) moiety linked by a benzamide . Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .

Synthesis Analysis

The synthesis of benzimidazole derivatives involves various synthetic routes . For instance, a general, inexpensive, and versatile method for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone has been reported, which involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine .Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be characterized using various spectroscopic techniques. For example, IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy, TGA, and powder XRD techniques have been used to characterize the structure of a Pd(II) complex of a benzimidazole derivative .Physical And Chemical Properties Analysis

Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The physical and chemical properties of specific benzimidazole derivatives can be determined using various techniques. For instance, the IR spectrum can provide information about the functional groups present in the compound .Aplicaciones Científicas De Investigación

Anticancer Properties

The compound exhibits promising antiproliferative activity against various cancer cell lines. Specifically, a Pd(II) complex derived from this compound demonstrated excellent potency against Ehrlich ascites carcinoma (EAC) cells, with an IC50 value of approximately 10 μM. The complex’s mechanism of action involves antiangiogenic effects and apoptosis promotion, as verified by DNA condensation and FACS analysis .

DNA Binding and Cleavage

The Pd(II) complex interacts with double-stranded calf thymus DNA, showing a strong π–π stacking interaction with DNA base pairs. This interaction is evident from the significant hypochromic shift observed. Additionally, the complex exhibits protein cleavage activity on pBR322 DNA, further confirming its apoptotic characteristics .

In Vivo Antitumor Effect

Studies on murine EAC tumor models revealed that the Pd(II) complex extends survivability, indicating its potential as an effective anticancer drug .

Synthetic Methodology

A versatile and inexpensive method for synthesizing the compound involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine. This approach provides access to (1H-benzo[d]imidazol-2-yl)(phenyl)methanone, a key intermediate in the compound’s synthesis .

Therapeutic Prospects

Considering its experimental results and drug-likeness properties, the Pd(II) complex derived from this compound holds promise as a potent anticancer agent for future development .

Mecanismo De Acción

The mechanism of action of benzimidazole derivatives is often related to their biological activities. For instance, some benzimidazole derivatives have shown significant anti-proliferative activity . The tumor inhibitory mechanism of a Pd(II) complex of a benzimidazole derivative is due to its antiangiogenic effect and promotion of apoptosis .

Direcciones Futuras

Benzimidazole derivatives have shown a wide range of biological activities, making them promising candidates for the development of new drugs . Future research could focus on exploring the therapeutic potential of these compounds, particularly their anti-proliferative activity . Additionally, further studies could investigate the synthesis of new benzimidazole derivatives and their potential applications .

Propiedades

IUPAC Name |

N-[2-(1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O2/c1-2-27-16-13-11-15(12-14-16)22(26)25-18-8-4-3-7-17(18)21-23-19-9-5-6-10-20(19)24-21/h3-14H,2H2,1H3,(H,23,24)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPYPYUIAPGEMOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-ethoxybenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

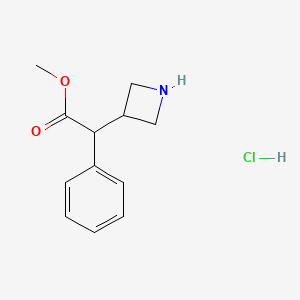

![(2Z)-2-{[(4-ethoxyphenyl)amino]methylidene}-3-oxo-N-phenylbutanamide](/img/structure/B2642114.png)

![N-(2,5-dimethylphenyl)-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2642116.png)

![(E)-2-(4-methoxystyryl)-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B2642121.png)

![4-(4-ethoxyphenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2642124.png)

![4-(dimethylsulfamoyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2642126.png)

![N-(2-chlorobenzyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2642134.png)